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Compound of Interest

Compound Name: Spinacine

Cat. No.: B555117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Spinacine, with the CAS number 59981-63-4, is a naturally occurring heterocyclic amino acid.

Its chemical name is L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid.[1]

Found in sources such as spinach (Spinacia oleracea) and Panax ginseng, Spinacine has

garnered interest in the scientific community for its biological activities, particularly its role as an

inhibitor of γ-aminobutyric acid (GABA) uptake.[2] This technical guide provides a

comprehensive overview of the chemical and physical properties, synthesis, biological activity,

and analytical methods related to Spinacine, intended for researchers and professionals in

drug development and proteomics.

Chemical and Physical Properties
Spinacine is a small molecule with a defined chemical structure and distinct physical

properties. A summary of its key identifiers and properties is provided in the table below.
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Property Value Reference

CAS Number 59981-63-4 [1]

IUPAC Name

(6S)-4,5,6,7-tetrahydro-1H-

imidazo[4,5-c]pyridine-6-

carboxylic acid

[3][4]

Molecular Formula C₇H₉N₃O₂ [1]

Molecular Weight 167.17 g/mol [1][3]

Canonical SMILES C1--INVALID-LINK--C(=O)O [3]

InChI Key
YCFJXOFFQLPCHD-

YFKPBYRVSA-N
[3][4]

Appearance Solid (form may vary)

Solubility

Information not widely

available, likely soluble in

aqueous solutions.

Melting Point Not available. [5]

Boiling Point Not available. [5]

Synthesis
The synthesis of Spinacine and its derivatives can be achieved through various organic

chemistry routes. A prominent method is the Pictet-Spengler reaction.[3] This reaction involves

the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-

catalyzed cyclization to form a tetrahydroisoquinoline or, in the case of Spinacine's precursor,

a tetrahydro-β-carboline ring system.

General Pictet-Spengler Reaction Workflow
The synthesis of Spinacine via the Pictet-Spengler reaction generally follows these steps:

Starting Materials: The reaction typically starts with L-histidine or a derivative thereof.
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Condensation: The amino group of the histidine derivative reacts with an aldehyde (e.g.,

formaldehyde) to form a Schiff base.

Cyclization: Under acidic conditions, the imidazole ring of the histidine moiety attacks the

imine carbon, leading to the formation of the tetrahydropyridine ring.

Purification: The final product, Spinacine, is then purified using standard chromatographic

techniques.

Below is a conceptual workflow of the Pictet-Spengler reaction for the synthesis of Spinacine.

Starting Materials
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Acid-Catalyzed
Cyclization Spinacine Purification
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Pictet-Spengler Synthesis of Spinacine Workflow.

Biological Activity and Mechanism of Action
The primary reported biological activity of Spinacine is the inhibition of GABA uptake.[2] GABA

is the main inhibitory neurotransmitter in the central nervous system, and its clearance from the

synaptic cleft is mediated by GABA transporters (GATs). By inhibiting these transporters,

Spinacine can increase the extracellular concentration of GABA, thereby potentiating

GABAergic neurotransmission.

Interaction with GABA Transporters
There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. While the

specific inhibitory profile of Spinacine against each of these subtypes is not extensively
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detailed in the available literature, its action as a GABA uptake inhibitor suggests an interaction

with one or more of these transporter proteins.

Downstream Signaling Pathway of GABA Uptake
Inhibition
The inhibition of GABA reuptake by Spinacine leads to an accumulation of GABA in the

synaptic cleft. This elevated GABA concentration enhances the activation of postsynaptic

GABA receptors (GABA-A and GABA-B receptors), resulting in prolonged inhibitory

postsynaptic potentials (IPSPs). This mechanism is central to the physiological effects of many

anticonvulsant and anxiolytic drugs.

The signaling pathway initiated by GABA receptor activation is well-characterized:

GABA-A Receptors: These are ligand-gated ion channels. Upon GABA binding, they open

and allow the influx of chloride ions (Cl⁻) into the postsynaptic neuron. This influx

hyperpolarizes the neuron, making it less likely to fire an action potential.

GABA-B Receptors: These are G-protein coupled receptors. Their activation leads to the

opening of potassium channels (K⁺), causing an efflux of K⁺ and hyperpolarization. They

also inhibit adenylyl cyclase and reduce calcium influx (Ca²⁺) at the presynaptic terminal,

which further suppresses neurotransmitter release.

The following diagram illustrates the general signaling pathway affected by the inhibition of

GABA uptake.
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Mechanism of Action of Spinacine via GABA Uptake Inhibition.

Experimental Protocols
In Vitro GABA Uptake Inhibition Assay
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This protocol provides a general framework for assessing the inhibitory effect of Spinacine on

GABA uptake in a cellular or synaptosomal model.

Objective: To determine the IC₅₀ value of Spinacine for the inhibition of GABA uptake.

Materials:

Cell line expressing a specific GABA transporter (e.g., HEK293-GAT1) or synaptosomes

prepared from brain tissue.

Spinacine stock solution.

Radiolabeled GABA (e.g., [³H]GABA).

Assay buffer (e.g., Krebs-Ringer-HEPES).

Scintillation cocktail and a scintillation counter.

Known GABA uptake inhibitor as a positive control (e.g., Tiagabine).

Procedure:

Cell/Synaptosome Preparation: Culture and prepare the cells or synaptosomes according to

standard protocols.

Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of Spinacine
(or control compounds) for a defined period (e.g., 10-20 minutes) at 37°C.

Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake reaction.

Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate

the uptake by washing the cells/synaptosomes with ice-cold assay buffer.

Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the amount of

incorporated radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of inhibition of GABA uptake against the logarithm of

Spinacine concentration and determine the IC₅₀ value using non-linear regression analysis.
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The following diagram outlines the workflow for a typical in vitro GABA uptake inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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